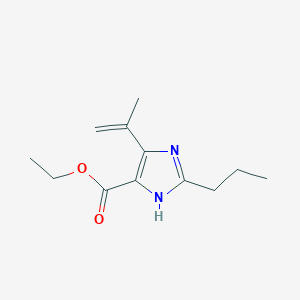
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also referred to as Ethyl 4-isopropenyl-2-propyl-1H-imidazole-5-carboxylate, is a compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents like Olmesartan, an antihypertensive medication. This article explores the biological activities associated with this compound, including its antibacterial and antifungal properties, as well as its role in drug synthesis.
- Chemical Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- CAS Number : 157356-73-5
Antibacterial Activity
Recent studies have demonstrated that imidazole derivatives exhibit notable antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The compound's efficacy against fungal strains was assessed, revealing the following MIC values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Fusarium oxysporum | 0.056 |
The compound's ability to inhibit fungal growth further emphasizes its potential as a therapeutic agent in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to its structural features that facilitate interaction with bacterial and fungal cell membranes. The imidazole ring is known for its role in disrupting cell wall synthesis and function, which is pivotal in the inhibition of microbial growth.
Case Studies
Several case studies have highlighted the significance of imidazole derivatives in drug development:
- Study on Antibacterial Properties : A study published in MDPI evaluated multiple imidazole derivatives, including Ethyl 4-(prop-1-en-2-yl)-2-propyl, demonstrating their effectiveness against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Antifungal Efficacy : Research conducted on various antifungal agents indicated that compounds similar to Ethyl 4-(prop-1-en-2-yl)-2-propyl could serve as lead compounds for developing new antifungal therapies, particularly against Candida species .
- Synthesis and Application : The compound is also noted for its role as an intermediate in synthesizing Olmesartan medoxomil, highlighting its importance in cardiovascular pharmacotherapy .
Propiedades
IUPAC Name |
ethyl 4-prop-1-en-2-yl-2-propyl-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-7-9-13-10(8(3)4)11(14-9)12(15)16-6-2/h3,5-7H2,1-2,4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYWOUUSSOSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442106 |
Source


|
| Record name | Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157356-73-5 |
Source


|
| Record name | Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














